![molecular formula C13H18ClNO B2904994 3-Phenoxy-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1955540-15-4](/img/structure/B2904994.png)
3-Phenoxy-8-azabicyclo[3.2.1]octane hydrochloride
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Overview
Description
3-Phenoxy-8-azabicyclo[3.2.1]octane hydrochloride is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It is also known as 8-Oxa-3-Azabicyclo[3.2.1]Octane Hydrochloride .
Synthesis Analysis
The synthesis of 3-Phenoxy-8-azabicyclo[3.2.1]octane hydrochloride has been a subject of research due to its wide array of interesting biological activities . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis
The molecular structure of 3-Phenoxy-8-azabicyclo[3.2.1]octane hydrochloride is characterized by the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-Phenoxy-8-azabicyclo[3.2.1]octane hydrochloride include asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides . The asymmetric cycloadditions afford optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .Physical And Chemical Properties Analysis
The molecular weight of 3-Phenoxy-8-azabicyclo[3.2.1]octane hydrochloride is 149.62 g/mol . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
Enantioselective Construction
The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is an important area of research . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Therapeutic Applications
Several members of the tropane alkaloids family, which contain the 8-azabicyclo[3.2.1]octane core, have been tested as potential therapeutics . They are mainly related to the treatment of neurological and psychiatric diseases such as Parkinson’s disease, depression, schizophrenia, or panic disorder .
Organic Synthesis
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride is employed as an important raw material and intermediate used in organic synthesis .
Agrochemical Applications
This compound is also used in the agrochemical field as a raw material and intermediate .
Pharmaceutical Applications
In the pharmaceutical field, 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride is used as a raw material and intermediate .
Dyestuff Field
Lastly, this compound is used in the dyestuff field as a raw material and intermediate .
Mechanism of Action
Target of Action
Similar compounds have been used in the development of pi3k inhibitors , suggesting potential targets within the PI3K signaling pathway.
Mode of Action
Based on its structural similarity to other azabicyclo octane compounds, it may interact with its targets through non-covalent interactions, leading to changes in the conformation and activity of the target proteins .
Result of Action
If it acts as a pi3k inhibitor, it could potentially inhibit cell growth and proliferation .
properties
IUPAC Name |
3-phenoxy-8-azabicyclo[3.2.1]octane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-2-4-12(5-3-1)15-13-8-10-6-7-11(9-13)14-10;/h1-5,10-11,13-14H,6-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQVIWHNOKTAKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)OC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenoxy-8-azabicyclo[3.2.1]octane hydrochloride | |
CAS RN |
1955540-15-4 |
Source
|
Record name | 3-phenoxy-8-azabicyclo[3.2.1]octane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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